REACTION_CXSMILES
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Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.C[Si]([N-:45][Si](C)(C)C)(C)C.[Li+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1COCC1>[CH3:15][N:12]1[CH2:13][CH2:14][N:9]([CH2:8][C:5]2[CH:4]=[CH:3][C:2]([NH2:45])=[N:7][CH:6]=2)[CH2:10][CH2:11]1 |f:2.3,4.5.6.7.8|
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Name
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|
Quantity
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6.79 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=N1)CN1CCN(CC1)C
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Name
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|
Quantity
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2.11 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
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Name
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|
Quantity
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2.75 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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75.2 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was degassed with argon
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Type
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CUSTOM
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Details
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the tube was sealed
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Type
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FILTRATION
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Details
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The solution was filtered through Celite™
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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HCl (1N, 10 ml) was added slowly
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Type
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ADDITION
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Details
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by adding 6 N HCl and water (as needed)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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The organic layer was extracted once with water
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Type
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ADDITION
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Details
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were brought to pH 10 by a slow addition of solid NaOH
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Type
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ADDITION
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Details
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Dichloromethane was added
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted three times with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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The residue was triturated with Et2O
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
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product
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Smiles
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CN1CCN(CC1)CC=1C=CC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |